molecular formula C10H16ClN3O2 B1492181 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine CAS No. 55662-69-6

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Cat. No.: B1492181
CAS No.: 55662-69-6
M. Wt: 245.7 g/mol
InChI Key: HSIUFTZDZYORAZ-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (CAS 55662-69-6) is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 g/mol . This pyrimidine-based building block features a reactive chloro group at the 6-position of the pyrimidine ring and a protected aldehyde group in the form of a diethoxyethyl side chain. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules. Pyrimidine derivatives are of significant interest in pharmaceutical research, with well-documented applications in the development of antiviral agents . Specifically, 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs) are a recognized family of non-nucleoside reverse transcriptase inhibitors (NNRTIs) active against HIV-1 . The structural motifs present in this compound, especially the chloro and amine substituents on the pyrimidine core, are common precursors in the synthesis of such bioactive molecules. The chloro group is a prime site for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles like alcohols, thiols, and amines. Simultaneously, the diethoxyethyl group can be deprotected to reveal an aldehyde functionality, providing a handle for further derivatization through reductive amination or condensation reactions. This dual functionality offers researchers a versatile scaffold for generating diverse compound libraries. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)6-12-9-5-8(11)13-7-14-9/h5,7,10H,3-4,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIUFTZDZYORAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=CC(=NC=N1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in fatty acid synthesis, which is essential for various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Additionally, this compound can modulate cell signaling pathways, such as the AMPK pathway, which plays a critical role in maintaining cellular energy homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. For instance, its binding to acetyl-CoA carboxylase results in enzyme inhibition, leading to reduced fatty acid synthesis. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of target genes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism, such as acetyl-CoA carboxylase. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound may influence other metabolic pathways, such as those involved in energy production and storage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in lipid-rich areas may enhance its effects on lipid metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes involved in lipid metabolism and energy production.

Biological Activity

6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the existing research on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16ClN3O2. The compound features a pyrimidine ring substituted with a chlorine atom and a diethoxyethyl group, which may influence its biological activity by affecting solubility and receptor interactions.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with chlorine substituents often demonstrate enhanced activity against certain bacterial strains. The specific role of the 6-chloro substitution in enhancing antimicrobial effects is supported by studies showing that chlorinated analogues typically outperform their non-chlorinated counterparts in bioassays .

Antimalarial Efficacy

A study on structure-activity relationships for similar pyrimidine derivatives revealed that chlorinated compounds showed significant antimalarial activity. The presence of chlorine at the C6 position was associated with improved potency against Plasmodium falciparum, suggesting that this compound may also exhibit similar properties .

Cytotoxicity and Cancer Research

The cytotoxic effects of pyrimidine derivatives have been investigated in various cancer cell lines. For example, compounds with similar structural features were tested against human cancer cells, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism often involves interference with DNA synthesis or repair pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be examined through SAR studies. Key findings include:

  • Chlorine Substitution : Chlorinated derivatives tend to exhibit higher biological activity compared to non-chlorinated ones.
  • Alkyl Chain Length : The length and branching of alkyl side chains (like diethoxyethyl) can affect lipophilicity and membrane permeability, influencing overall bioactivity.

Table 1 summarizes the comparative activities of various pyrimidine derivatives based on their substituents:

CompoundEC50 (nM)Activity Type
This compoundTBDAntimalarial
Chlorinated analogue A37Antimicrobial
Non-chlorinated analogue B80Antimicrobial
Fluorinated analogue CTBDCytotoxicity

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimalarial Screening : In a recent screening assay, this compound was evaluated alongside other pyrimidine derivatives for antimalarial efficacy. Results indicated a promising profile with low toxicity in mammalian cells while maintaining significant activity against malaria parasites .
  • Cytotoxicity Trials : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines without inducing significant cytotoxicity in normal cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine and its analogs:

Compound Name Molecular Formula Substituents Molecular Mass (g/mol) Key Features
This compound C₉H₁₅ClN₂O₂ 6-Cl, 4-N-(2,2-diethoxyethyl) 230.68 High polarity due to ethoxy groups; hydrolytically stable
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine C₁₀H₉ClN₄ 6-Cl, 4-N-(pyridin-2-ylmethyl) 220.66 Aromatic pyridine group enhances π-π interactions; potential CNS activity
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine C₈H₁₁ClN₂S 6-Cl, 4-N-cyclopropyl, 2-SCH₃ 214.70 Methylthio group increases lipophilicity; cyclopropyl enhances steric bulk
6-Chloro-N,N-dimethylpyrimidin-4-amine C₆H₇ClN₂ 6-Cl, 4-N,N-dimethyl 158.59 Compact structure; high electron density at N-site
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrimidin-4-amine C₁₀H₁₄ClN₃O 6-Cl, 4-N-(tetrahydropyran-4-ylmethyl) 227.69 Cyclic ether improves metabolic stability; moderate irritant

Functional and Reactivity Differences

  • Electron Effects : The diethoxyethyl group in the target compound donates electrons via oxygen lone pairs, stabilizing the pyrimidine ring. In contrast, analogs like 6-chloro-N,N-dimethylpyrimidin-4-amine () rely on dimethylamine for electron donation, which is less polar but more basic .
  • Solubility : The ethoxy groups in this compound confer higher water solubility compared to lipophilic analogs such as 6-chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine .
  • Biological Activity : Compounds like 6-chloro-N-(2-pyridylmethyl)pyrimidin-4-amine () exhibit enhanced binding to aromatic receptors (e.g., kinases) due to the pyridine moiety, whereas the target compound’s diethoxyethyl chain may favor interactions with hydrophilic pockets .

Preparation Methods

Amination of 4,6-Dichloropyrimidine with 2,2-Diethoxyethylamine

The most common and industrially viable route uses 4,6-dichloropyrimidine as the starting material. The method involves:

  • Refluxing 4,6-dichloropyrimidine with 2,2-diethoxyethylamine in the presence of a base catalyst (e.g., potassium carbonate or triethylamine).
  • The reaction proceeds via nucleophilic aromatic substitution, where the amine selectively displaces the chlorine at the 4-position due to its higher reactivity compared to the 6-position.
  • The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

Reaction conditions:

Parameter Typical Range/Value
Temperature 80–120 °C
Reaction time 4–12 hours
Solvent DMF, DMSO, or similar
Base catalyst Potassium carbonate or triethylamine
Molar ratio (amine:substrate) 1.1–1.5:1

Outcome:

  • High selectivity for substitution at the 4-position.
  • Yields reported in literature range from 75% to 90%.
  • The 6-chloro substituent remains intact, enabling further functionalization if desired.

Alternative Route via 6-Chloropyrimidin-4-amine Intermediate

Another approach involves:

  • First preparing 6-chloropyrimidin-4-amine via amination of 4-chloropyrimidine derivatives.
  • Subsequent alkylation or reductive amination with 2,2-diethoxyacetaldehyde or related derivatives to introduce the N-(2,2-diethoxyethyl) substituent.

This two-step method may offer more control over substitution patterns but can be more complex and less efficient industrially.

Detailed Reaction Mechanism Insights

  • The nucleophilic aromatic substitution (S_NAr) mechanism is favored due to the electron-deficient pyrimidine ring.
  • The chlorine at the 4-position is more labile due to resonance and inductive effects.
  • The amine nucleophile attacks the 4-position carbon, displacing chloride ion.
  • The reaction is facilitated by the base, which neutralizes the released HCl and drives the equilibrium forward.

Purification and Characterization

  • The crude product is typically purified by recrystallization from methanol or ethanol.
  • Washing with water and organic solvents removes residual starting materials and by-products.
  • Drying under vacuum yields the pure compound as a white crystalline solid.
  • Characterization is performed using NMR, IR, and melting point determination to confirm structure and purity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Direct amination of 4,6-dichloropyrimidine 4,6-dichloropyrimidine 2,2-diethoxyethylamine, base 80–120 °C, 4–12 h 75–90 Simple, high yield, industrially scalable Requires careful temperature control
Two-step via 6-chloropyrimidin-4-amine 4-chloropyrimidine derivatives Amine, 2,2-diethoxyacetaldehyde Multi-step, mild conditions 60–80 More control on substitution Longer synthesis, lower overall yield

Research Findings and Optimization Notes

  • Studies indicate that the choice of solvent and base critically affects yield and selectivity.
  • Polar aprotic solvents increase nucleophilicity and reaction rate.
  • Using an excess of amine can drive the reaction to completion but may complicate purification.
  • Reaction temperature above 120 °C risks decomposition or side reactions.
  • Post-reaction treatment with aqueous acid or base can help remove impurities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine?

  • The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a method involving 6-chloropyrimidin-4-amine derivatives reacting with diethoxyethylamine in the presence of Pd(PPh₃)₄ as a catalyst under inert conditions (e.g., argon atmosphere) at elevated temperatures (~90°C) in a solvent system like acetonitrile/water (1:1 v/v) . Sodium carbonate is often used as a base to deprotonate intermediates and drive the reaction to completion.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • 1H/13C NMR : Confirm structural integrity by analyzing chemical shifts for pyrimidine protons (~6.5–8.5 ppm) and diethoxyethyl substituents (e.g., ethoxy groups at ~1.2–1.4 ppm for CH₃ and ~3.5–4.0 ppm for OCH₂) .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm, employing mobile phases like acetonitrile/water gradients .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

Q. What safety precautions are critical when handling this compound?

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid dust formation and inhalation by working in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Loading : Reduce Pd(PPh₃)₄ to ≤5 mol% to minimize costs while maintaining efficiency .
  • Solvent Systems : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Temperature Control : Gradual heating (ramp to 90°C over 30 minutes) prevents side reactions like decomposition of the diethoxyethyl group.
  • Workup : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for purification .

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) influence biological activity?

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitution in kinase inhibitor synthesis (e.g., Bcr-Abl inhibitors) .
  • Diethoxyethyl Substituent : Improves solubility and bioavailability by introducing hydrophilic ethoxy groups. Comparative studies with methyl or butyl analogs show reduced cytotoxicity in vitro .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Dose-Response Analysis : Validate activity thresholds using IC₅₀ assays in multiple cell lines (e.g., leukemia K562 vs. solid tumor models).
  • Metabolic Stability Testing : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects.
  • Structural Analog Comparison : Benchmark against N-butyl-6-chloropyrimidin-4-amine derivatives, which exhibit lower antimicrobial activity but higher selectivity .

Q. How can X-ray crystallography and computational modeling elucidate interaction mechanisms?

  • Crystallography : Resolve the compound’s conformation (e.g., dihedral angles between pyrimidine and diethoxyethyl groups) to predict binding modes in target proteins .
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets in kinases, focusing on hydrogen bonding (N–H⋯N) and hydrophobic contacts .

Methodological Considerations

Q. What analytical workflows are recommended for impurity profiling?

  • LC-MS/MS : Identify byproducts (e.g., dechlorinated or oxidized derivatives) with high-resolution mass spectrometry.
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to detect hydrolytic cleavage of ethoxy groups .

Q. How can regioselectivity be controlled during functionalization of the pyrimidine ring?

  • Directed Metalation : Use lithiation at C4 with LDA (lithium diisopropylamide) to install substituents selectively .
  • Protecting Groups : Temporarily block the amine with Boc (tert-butoxycarbonyl) to direct electrophilic attacks to specific positions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Reactant of Route 2
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6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.